molecular formula C7H14N2O5 B14659961 Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis- CAS No. 39237-64-4

Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis-

Cat. No.: B14659961
CAS No.: 39237-64-4
M. Wt: 206.20 g/mol
InChI Key: ORPMKYQHXVPRAA-UHFFFAOYSA-N
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Description

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound with the molecular formula C11H18N2O9. It is known for its unique structure, which includes glycine residues linked by a 2-hydroxy-1,3-propanediyl bridge. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of glycine with 2-hydroxy-1,3-propanediyl derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield simpler amine derivatives.

    Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acyl chlorides.

Major Products

The major products formed from these reactions include various glycine derivatives, oxides, and substituted amino acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.

    Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism by which Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to participate in redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with a similar ability to bind metal ions.

    Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.

    Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties.

Uniqueness

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis- stands out due to its unique structure, which provides distinct chemical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-[[3-(carboxymethylamino)-2-hydroxypropyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5/c10-5(1-8-3-6(11)12)2-9-4-7(13)14/h5,8-10H,1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPMKYQHXVPRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CNCC(=O)O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437760
Record name Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39237-64-4
Record name Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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